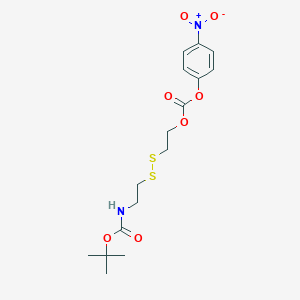
Boc-NH-SS-OpNC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a disulfide bond, and a p-nitrophenylcarbonate group, making it a versatile molecule for various chemical reactions and applications.
生化分析
Biochemical Properties
Boc-NH-SS-OpNC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves complex interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-SS-OpNC typically involves the protection of amines using the Boc group. One efficient method for N-Boc protection of amines, amino acids, and peptides involves the use of di-tert-butyl dicarbonate (Boc2O) under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . This method is advantageous due to its simplicity, high yield, and the ability to recover and reuse the catalyst.
Another green and simple approach for N-Boc protection involves ultrasound irradiation under catalyst-free conditions . This method achieves selective N-Boc protection in a short reaction time at room temperature, making it an eco-friendly and efficient alternative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Boc-NH-SS-OpNC undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The p-nitrophenylcarbonate group can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as DTT and TCEP are commonly used under mild conditions.
Substitution: Nucleophilic substitution reactions typically involve amines or other nucleophiles in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfonic acids or other oxidized sulfur species.
Reduction: Thiols.
Substitution: Boc-protected amines or other substituted products.
科学研究应用
Boc-NH-SS-OpNC has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: Employed in the development of bioconjugates and traceless bioconjugation techniques.
Medicine: Investigated for its potential in drug delivery systems and prodrug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-NH-SS-OpNC involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. The disulfide bond can undergo reduction to form thiols, which can further participate in various biochemical reactions. The p-nitrophenylcarbonate group can undergo nucleophilic substitution, facilitating the formation of bioconjugates and other derivatives .
相似化合物的比较
Boc-NH-SS-OpNC can be compared with other similar compounds such as:
Fmoc-NH-SS-OpNC: Similar in structure but uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-NH-SS-Bzl-OpNC: Contains a benzyl group instead of the p-nitrophenylcarbonate group.
The uniqueness of this compound lies in its combination of the Boc protecting group, disulfide bond, and p-nitrophenylcarbonate group, which provides versatility in various chemical reactions and applications.
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPFYPYCMXPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)
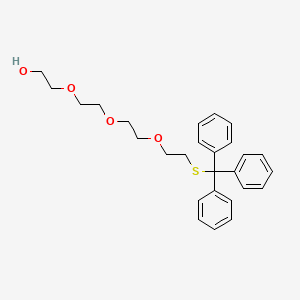



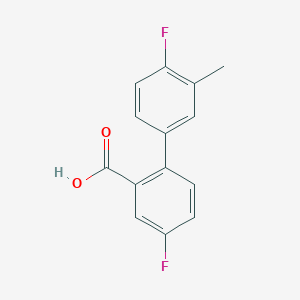

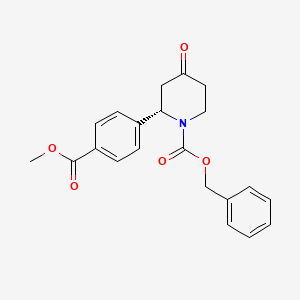

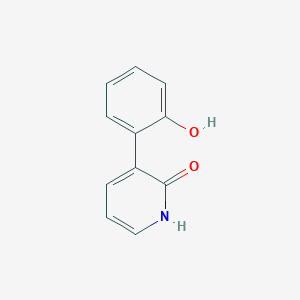


![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)
![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)
